(9H-Purin-6-ylamino)-acetic acid is sourced from various chemical databases, including PubChem, which provides detailed chemical information including its structure, properties, and potential applications in research and industry . As a purine derivative, it is part of a larger class of compounds that play crucial roles in biological systems, including nucleic acids and energy transfer molecules like ATP.
The synthesis of (9H-Purin-6-ylamino)-acetic acid typically involves several chemical reactions that may include the following methods:
For instance, one synthetic route may involve the reaction of 6-chloropurine with an appropriate amine followed by acetic acid to form the desired product. The reaction parameters such as time, temperature, and solvent choice can significantly affect the outcome, requiring careful optimization for efficient synthesis .
The molecular structure of (9H-Purin-6-ylamino)-acetic acid features:
The structural representation can be summarized by its canonical SMILES notation: C1=NC2=C(N1)N=CN=C2C(=O)O
, which illustrates the arrangement of atoms within the molecule .
(9H-Purin-6-ylamino)-acetic acid participates in various chemical reactions, including:
These reactions are vital for its potential applications in drug development and biochemical research .
The mechanism of action for (9H-Purin-6-ylamino)-acetic acid primarily involves its interaction with biological targets such as enzymes or receptors that recognize purine derivatives.
Research into its pharmacological effects is ongoing, with studies aiming to elucidate specific interactions at the molecular level .
The physical and chemical properties of (9H-Purin-6-ylamino)-acetic acid include:
These properties influence its handling, storage, and application in various scientific contexts .
(9H-Purin-6-ylamino)-acetic acid has several scientific applications:
(9H-Purin-6-ylamino)-acetic acid represents a structurally significant purine derivative characterized by a glycine moiety attached to the exocyclic amino group at the 6-position of the purine ring system. Its systematic IUPAC name is 2-[(9H-purin-6-yl)amino]acetic acid, reflecting the direct bond between the purine's amino group and the methylene carbon of glycine. The compound is registered under CAS Number 10082-93-6 and displays a molecular formula of C₇H₇N₅O₂ with a molecular weight of 193.16 g/mol [3] [6] . Alternative nomenclature includes N-(9H-purin-6-yl)glycine and 2-(7H-purin-6-ylamino)ethanoic acid, with variations in hydrogen atom placement on the purine nitrogen atoms leading to descriptors such as 7H-purin-6-yl and 1H-purin-6-yl in different contexts [3] [6].
Structurally, the molecule comprises a planar, heteroaromatic 9H-purine ring system fused from pyrimidine and imidazole rings, with the exocyclic amino group at position 6 serving as the attachment point for the acetic acid moiety. This configuration creates a flexible linker between the biologically significant purine scaffold and a carboxylic acid functional group capable of ionization or further derivatization. The SMILES representation O=C(O)CNc1ncnc2nc[nH]c12 and InChIKey QQDOCXUDXYMTRL-UHFFFAOYSA-N provide precise machine-readable structural descriptors essential for chemical informatics and database searching [3] [6] . Computational analyses predict physicochemical properties including a density of 1.723 g/cm³, boiling point of 699.7°C, and flash point of 376.97°C, though experimental validation of these parameters remains limited in the literature [6].
Table 1: Nomenclature and Identifiers of (9H-Purin-6-ylamino)-acetic Acid
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2-[(9H-Purin-6-yl)amino]acetic acid |
Alternative Names | N-(9H-Purin-6-yl)glycine; 2-(7H-Purin-6-ylamino)ethanoic acid; NSC 37011 |
CAS Registry Number | 10082-93-6 |
Molecular Formula | C₇H₇N₅O₂ |
Molecular Weight | 193.16 g/mol |
SMILES | O=C(O)CNc1ncnc2nc[nH]c12 |
InChIKey | QQDOCXUDXYMTRL-UHFFFAOYSA-N |
The synthesis and exploration of (9H-purin-6-ylamino)-acetic acid emerged alongside mid-20th century advances in purine chemistry, coinciding with the elucidation of nucleic acid structure and function. While early synthetic approaches remain poorly documented in public literature, contemporary commercial suppliers typically produce the compound through nucleophilic displacement reactions between 6-chloropurine and glycine or its derivatives, followed by appropriate deprotection steps [3] . This synthetic route parallels methodologies described in purine chemistry patents, including those covering structurally related compounds like 3-phenyl-2-[(9H-purin-6-ylamino)-methyl]-3H-quinazolin-4-one .
The compound transitioned from academic curiosity to commercially available research chemical between the late 1990s and early 2000s, coinciding with increased interest in purine derivatives as biologically active scaffolds. Specialty chemical manufacturers including TimTec (established 1998), Life Chemicals Inc. (2004), and Princeton BioMolecular Research (1998) emerged during this period as key suppliers, reflecting growing research applications [6]. Current commercial availability occurs primarily through specialized chemical suppliers offering quantities ranging from 10mg to 50mg, albeit with extended delivery times (~54 days) and significant cost structures (€219-€748) that reflect complex synthesis and purification requirements [3] . Products are typically supplied as neat solids with >95% purity by HPLC analysis, though some sources note potential inorganic impurities up to 20% [3] , suggesting purification challenges that persist since the compound's initial development.
(9H-Purin-6-ylamino)-acetic acid occupies a strategic position in medicinal chemistry as a versatile synthetic intermediate for designing nucleoside analogs and purine-based therapeutics. The molecule's dual functionality – combining the hydrogen-bonding capabilities of the purine system with the ionizable carboxylic acid group – enables diverse molecular interactions with biological targets. This bifunctional nature facilitates its incorporation into larger molecular frameworks through amide bond formation or metal-catalyzed coupling reactions, serving as a molecular building block for drug discovery programs targeting purine-binding enzymes [3] [6] .
In antimalarial research, the compound represents a structural motif relevant to bioisosteric replacement strategies applied to dihydroorotate dehydrogenase (DHODH) inhibitors. Research on triazolopyrimidine-based PfDHODH inhibitors (e.g., DSM265) demonstrated that heterocyclic rearrangements incorporating purine-like structures maintain target inhibition while potentially altering pharmacokinetic properties [8]. Though not itself a clinical candidate, (9H-purin-6-ylamino)-acetic acid provides the core structural elements for exploring such bioisosteric permutations, particularly through modifications at the purine N-9 position or derivatization of the carboxylic acid functionality [8].
Table 2: Physicochemical Properties and Commercial Availability
Property/Aspect | Specification |
---|---|
Molecular Weight | 193.16 g/mol |
Purity Specification | >95% (HPLC) |
Appearance | Neat solid |
Storage Conditions | +4°C |
Commercial Suppliers | Life Chemicals, Princeton BioMolecular, TimTec, TRC |
Available Quantities | 10mg, 25mg, 50mg |
Price Range (50mg) | €748 - $variable |
Delivery Time | ~54 days |
The compound's structural similarity to purine nucleotides underpins its potential interactions with enzymes involved in nucleotide metabolism, including kinases, phosphoribosyltransferases, and dehydrogeanases. This enables its application in designing inhibitors for diseases where purine metabolism is dysregulated, including parasitic infections, cancer, and inflammatory conditions. Recent patent activity surrounding solid forms of complex purine derivatives (e.g., US9840505B2 covering isoquinolinone-purinyl compounds) further demonstrates the ongoing pharmaceutical interest in this chemotype as privileged structures for drug discovery [1] . The acetic acid side chain provides a strategic handle for structural diversification, enabling conversion to amides, esters, or other functional groups that modulate physicochemical properties and target engagement – a design approach successfully employed in optimizing related purine-based therapeutic agents [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4